molecular formula C19H17F3N4O3S2 B2734910 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 941994-96-3

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2734910
CAS No.: 941994-96-3
M. Wt: 470.49
InChI Key: LHOGZLFOOUFRHP-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17F3N4O3S2 and its molecular weight is 470.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing a Schiff base, non-symmetrical, compartmental ligand derived from acetazolamide, and its cobalt(III) complex, providing insights into the compound's structure and potential applications in coordination chemistry (Crane et al., 2004).

Antimicrobial Activities

  • Thiazole derivatives, including structures related to the compound , have been investigated for their antimicrobial activities, showing potential in combating bacterial and fungal infections (Wardkhan et al., 2008).

Photodynamic Therapy Applications

  • A zinc phthalocyanine derivative related to the given compound demonstrates potential for photodynamic therapy, particularly in cancer treatment due to its properties as a photosensitizer (Pişkin et al., 2020).

Receptor Antagonist Properties

  • Thiadiazole derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, suggesting potential therapeutic applications in targeting specific receptor pathways (Jung et al., 2004).

Cytotoxicity Studies

  • Research on acetamide derivatives of oxadiazole-thiol compounds, closely related to the target compound, has revealed cytotoxic effects on various human cancer cell lines, indicating potential in cancer research (Vinayak et al., 2014).

Properties

IUPAC Name

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S2/c1-11-24-25-18(31-11)30-10-14-7-15(27)16(29-2)8-26(14)9-17(28)23-13-5-3-12(4-6-13)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOGZLFOOUFRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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